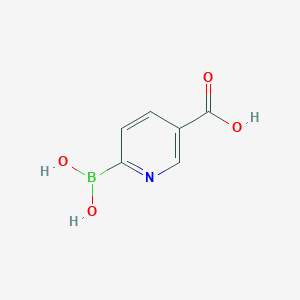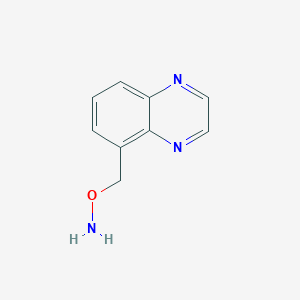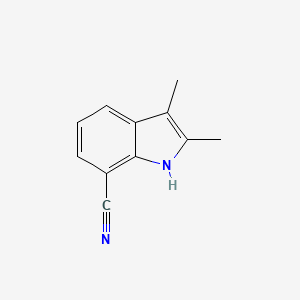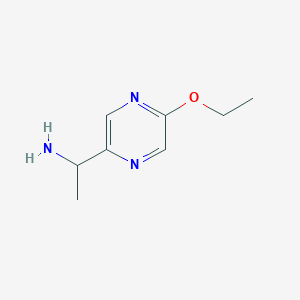![molecular formula C10H20N2 B11913803 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)
1-Isopropyloctahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropiloctahidropirrolo[1,2-a]pirazina es un compuesto heterocíclico que contiene nitrógeno con la fórmula molecular C10H20N2. Este compuesto presenta una estructura única que incluye anillos de pirrol y pirazina, lo que lo convierte en un tema interesante para diversos estudios científicos y aplicaciones .
Métodos De Preparación
La síntesis de 1-Isopropiloctahidropirrolo[1,2-a]pirazina se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, la ciclización de 4’,5’-dihidro-1H,3’H-2,2’-bipirrol con bromuro de propargilo, seguida de una ciclización intramolecular catalizada por paladio sobre carbono a altas temperaturas, puede producir el compuesto deseado .
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente impliquen rutas sintéticas similares con optimizaciones para la producción a gran escala. Estas optimizaciones pueden incluir el uso de catalizadores más eficientes, mayores rendimientos y condiciones de reacción más seguras.
Análisis De Reacciones Químicas
1-Isopropiloctahidropirrolo[1,2-a]pirazina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden producir reacciones de sustitución nucleófila, donde los nucleófilos reemplazan átomos de hidrógeno en los anillos de pirrol o pirazina.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
1-Isopropiloctahidropirrolo[1,2-a]pirazina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo por el cual 1-Isopropiloctahidropirrolo[1,2-a]pirazina ejerce sus efectos no se comprende completamente. Se cree que interactúa con varios objetivos moleculares y vías. Por ejemplo, su actividad antimicrobiana puede implicar la inhibición de la síntesis de la pared celular bacteriana o la disrupción de las membranas celulares microbianas . Se necesitan más investigaciones para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
1-Isopropiloctahidropirrolo[1,2-a]pirazina se puede comparar con otros compuestos similares, como:
- 3-Metilooctahidropirrolo[1,2-a]pirazina
- 3-Etilooctahidropirrolo[1,2-a]pirazina
- 3-Isobutilooctahidropirrolo[1,2-a]pirazina
- 3-Ciclohexiloctahidropirrolo[1,2-a]pirazina
Estos compuestos comparten una estructura central similar pero difieren en los sustituyentes unidos a los anillos de pirrol o pirazina. La singularidad de 1-Isopropiloctahidropirrolo[1,2-a]pirazina radica en su grupo isopropilo específico, que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H20N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h8-11H,3-7H2,1-2H3 |
Clave InChI |
ZQTWRQAEMKFVAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2CCCN2CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)

![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)

![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)
![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)


![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)


![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)
